molecular formula C8H6BrNS B1311997 1-(Bromomethyl)-2-isothiocyanatobenzene CAS No. 108288-40-0

1-(Bromomethyl)-2-isothiocyanatobenzene

Cat. No.: B1311997
CAS No.: 108288-40-0
M. Wt: 228.11 g/mol
InChI Key: RTIRHCXJRGZELP-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-isothiocyanatobenzene is an organic compound that features both bromomethyl and isothiocyanato functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-methylbenzyl alcohol to form 1-(bromomethyl)-2-methylbenzene, which is then treated with thiophosgene to introduce the isothiocyanato group, yielding 1-(bromomethyl)-2-isothiocyanatobenzene .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and thiophosgene reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-2-isothiocyanatobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Addition Reactions: Products include thiourea derivatives and related compounds.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-isothiocyanatobenzene involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophile, readily undergoing nucleophilic substitution reactions. The isothiocyanato group can form covalent bonds with nucleophiles, leading to the formation of thiourea derivatives. These reactions are facilitated by the electron-withdrawing nature of the isothiocyanato group, which increases the electrophilicity of the bromomethyl group .

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)-2-nitrobenzene: Similar in structure but contains a nitro group instead of an isothiocyanato group.

    1-(Chloromethyl)-2-isothiocyanatobenzene: Contains a chloromethyl group instead of a bromomethyl group.

Uniqueness

1-(Bromomethyl)-2-isothiocyanatobenzene is unique due to the presence of both bromomethyl and isothiocyanato groups, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

1-(bromomethyl)-2-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-5-7-3-1-2-4-8(7)10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIRHCXJRGZELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452637
Record name 1-(BROMOMETHYL)-2-ISOTHIOCYANATOBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108288-40-0
Record name 1-(BROMOMETHYL)-2-ISOTHIOCYANATOBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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